Benzipram

Overview

Description

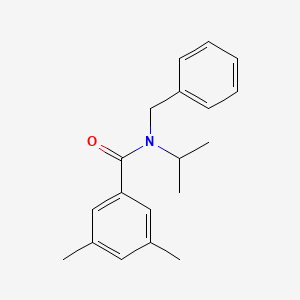

Benzipram is a synthetic herbicide primarily used to control broad-leaved weeds and grasses in various crops. It is known for its effectiveness in agricultural applications, particularly in cereals and oilseed rape. The chemical formula of this compound is C₁₉H₂₃NO, and its IUPAC name is N-benzyl-N-isopropyl-3,5-dimethylbenzamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzipram can be synthesized through a multi-step process involving the following key steps:

Bromination: The starting material, methyl benzene, is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) to form benzylic bromides.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the above-mentioned methods, ensuring high purity and yield. The process is optimized for cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions: Benzipram undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted benzamides.

Scientific Research Applications

Agricultural Applications

Herbicide Use

Benzipram is predominantly utilized as a herbicide to manage broadleaf weeds in agricultural settings. Its effectiveness stems from its ability to disrupt photosynthetic processes in target plants, leading to growth inhibition and eventual plant death. This mechanism makes it valuable for enhancing crop yield and managing weed populations effectively.

Mechanism of Action

The exact mechanism of action for this compound remains partially understood; however, it is believed to interfere with specific biochemical pathways essential for weed growth. This disruption can lead to significant reductions in weed biomass and seed production, thereby improving crop performance .

Biological Research Applications

Plant Physiology Studies

this compound has been investigated for its effects on plant physiology, particularly concerning weed resistance mechanisms. Research indicates that it may help elucidate how certain weeds develop resistance to herbicides, providing insights that could lead to the development of more effective herbicidal strategies.

Potential Antimalarial Properties

Due to its structural similarities to certain antimalarial compounds, this compound has been explored for potential antimalarial properties. This area of research is still in preliminary stages but shows promise for future applications in combating malaria through novel chemical scaffolds .

Industrial Applications

Crop Management

In addition to its role as a herbicide, this compound is being studied for its potential applications in industrial agriculture, where it could be integrated into broader pest management systems. Its unique properties may allow it to be used alongside other agricultural chemicals to enhance overall efficacy and sustainability in crop production .

Case Study 1: Efficacy Against Resistant Weeds

A study conducted on the application of this compound in fields with known herbicide-resistant weed populations demonstrated a significant reduction in weed biomass compared to untreated controls. The results indicated that this compound could effectively manage these populations without contributing to further resistance development.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental fate of this compound revealed limited data on its ecotoxicology and human health impacts. However, initial findings suggest that careful application can mitigate potential ecological risks while maintaining its effectiveness as a herbicide .

Mechanism of Action

The exact mechanism of action of Benzipram is not fully understood. it is believed to interfere with specific biochemical pathways in plants, leading to the inhibition of essential processes required for weed growth and survival . Further research is ongoing to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Florpyrauxifen: Another herbicide with a different mode of action.

Haloxydine: Known for its effectiveness against a broad spectrum of weeds.

Isopolinate: Used in similar agricultural applications.

Uniqueness: Benzipram stands out due to its unique chemical structure and potential for novel modes of action. Unlike some other herbicides, this compound has shown promise in overcoming resistance issues in certain weed species .

Q & A

Basic Research Questions

Q. What are the foundational protocols for synthesizing Benzipram, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis protocols should include detailed reaction parameters (temperature, solvent ratios, catalyst loading) and purification steps (e.g., column chromatography conditions). Reproducibility requires adherence to standardized analytical validation (e.g., NMR, HPLC purity >95%) and documentation of batch-specific variations. For example, discrepancies in yield may arise from trace moisture in solvents, necessitating Karl Fischer titration for verification .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of H/C NMR to confirm molecular structure, FT-IR for functional group analysis, and mass spectrometry (HRMS) for molecular weight validation. Chromatographic purity should be assessed via reverse-phase HPLC with UV detection (λ = 254 nm). Cross-validate results with reference standards from peer-reviewed studies to mitigate instrumental drift errors .

Q. How should researchers address safety considerations in this compound handling?

- Methodological Answer : Follow OSHA/NIOSH guidelines for handling crystalline powders: use fume hoods for weighing, nitrile gloves to prevent skin contact, and sealed storage under inert gas (e.g., argon) to prevent oxidation. Safety protocols must align with Sigma-Aldrich’s hazard mitigation strategies for analogous benzoin derivatives .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s pharmacokinetic data across preclinical models?

- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to account for species-specific metabolic differences (e.g., CYP450 isoform activity in rodents vs. primates). Validate using isotopic tracer studies to track metabolite pathways. Contradictions in bioavailability may stem from gut microbiota variations, requiring metagenomic analysis of animal cohorts .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to quantify IC values, with bootstrap resampling to estimate confidence intervals. For multi-endpoint toxicity (e.g., hepatorenal effects), apply Benjamini-Hochberg correction to minimize false discovery rates in high-throughput datasets .

Q. How should researchers design clinical trials to evaluate this compound’s efficacy while addressing ethical constraints?

- Methodological Answer : Adopt a double-blind, placebo-controlled Phase IIa trial with stratified randomization based on biomarkers (e.g., baseline enzyme levels). Ethical compliance requires independent review board (IRB) approval, informed consent documentation, and pre-registration on ClinicalTrials.gov . Mitigate bias by using centralized laboratories for endpoint assays .

Q. What strategies validate this compound’s target engagement in complex biological systems?

- Methodological Answer : Employ thermal shift assays (TSA) to confirm binding to putative targets (e.g., kinase domains). Cross-validate with CRISPR-Cas9 knockout models to establish phenotypic causality. For off-target profiling, use chemoproteomics platforms (e.g., activity-based protein profiling) .

Cross-Disciplinary and Data-Intensive Questions

Q. How can machine learning optimize this compound derivatives for improved blood-brain barrier penetration?

- Methodological Answer : Train QSAR models on datasets combining LogP, polar surface area, and P-gp efflux ratios. Validate predictions using in vitro BBB permeability assays (e.g., MDCK-MDR1 monolayers). Prioritize derivatives with predicted BBB scores >0.8 and synthetic feasibility via retrosynthetic AI tools (e.g., Synthia) .

Q. What meta-analysis approaches reconcile conflicting findings in this compound’s neuroprotective effects?

- Methodological Answer : Conduct a PRISMA-guided systematic review, weighting studies by sample size and methodological rigor (e.g., Jadad score for clinical trials). Use random-effects models to account for heterogeneity. Contradictions may arise from differing endpoints (e.g., cognitive vs. motor outcomes), necessitating subgroup analysis .

Q. How do researchers navigate regulatory frameworks for translating this compound from preclinical to clinical stages?

Properties

IUPAC Name |

N-benzyl-3,5-dimethyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-14(2)20(13-17-8-6-5-7-9-17)19(21)18-11-15(3)10-16(4)12-18/h5-12,14H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLVBVSILSHUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(CC2=CC=CC=C2)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058065 | |

| Record name | Benzipram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35256-86-1 | |

| Record name | Benzipram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35256-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzipram [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035256861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzipram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZIPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63WAZ5C487 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.